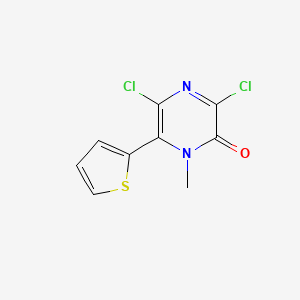

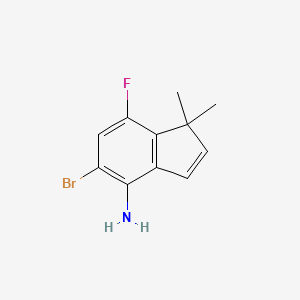

![molecular formula C13H12N2O4 B11857521 N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)

N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Syntheserouten und Reaktionsbedingungen

Die Synthese von N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamid erfolgt typischerweise in einem mehrstufigen Prozess. Eine gängige Methode beinhaltet die 1,3-dipolare Cycloadditionsreaktion von Azomethin-Yliden, die in situ aus α-Aminosäuren und Ninhydrin erzeugt werden, mit Diisopropylazodicarboxylat . Diese Reaktion wird in einer 50%igen wässrigen Methanol-Lösung bei Raumtemperatur durchgeführt .

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, jedoch im größeren Maßstab, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können den Oxazolidinring oder andere Teile des Moleküls modifizieren.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an den Inden- oder Oxazolidinringen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden unter verschiedenen Bedingungen eingesetzt, einschließlich saurer oder basischer Umgebungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine große Bandbreite an funktionalisierten spirocyclischen Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird als potenzieller Therapeutikum erforscht, aufgrund seiner einzigartigen strukturellen Merkmale und Stabilität.

Industrie: Wird aufgrund seiner Steifigkeit und Stabilität bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die spirocyclische Struktur ermöglicht es ihm, in einzigartige Bindungsstellen an Enzymen oder Rezeptoren einzupassen, wodurch deren Aktivität möglicherweise gehemmt wird. Diese Verbindung kann auch zelluläre Signalwege stören, indem sie die Aktivität von Schlüsselproteinen moduliert, die an der Signaltransduktion und Genexpression beteiligt sind.

Wirkmechanismus

The mechanism of action of N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Spiro[indene-2,3'-pyrazol] Derivate

- Spiro[imidazo[1,2-a]indeno[2,1-e]pyridin] Derivate

- 2',3'-Dihydrospiro[imidazolidin-4,1'-indene]-2,5-dion

Einzigartigkeit

N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamid zeichnet sich durch seine spezifische spirocyclische Struktur aus, die einzigartige chemische und physikalische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C13H12N2O4 |

|---|---|

Molekulargewicht |

260.24 g/mol |

IUPAC-Name |

N-(2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl)acetamide |

InChI |

InChI=1S/C13H12N2O4/c1-7(16)14-9-2-3-10-8(6-9)4-5-13(10)11(17)15-12(18)19-13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17,18) |

InChI-Schlüssel |

ZSEAZGFISPKIOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC2=C(C=C1)C3(CC2)C(=O)NC(=O)O3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

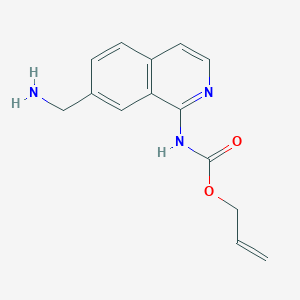

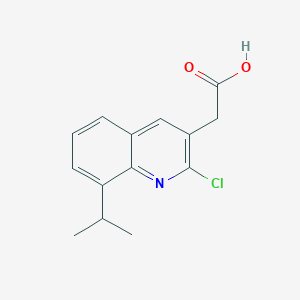

![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)

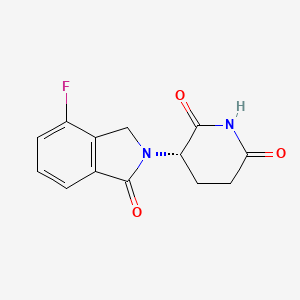

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)

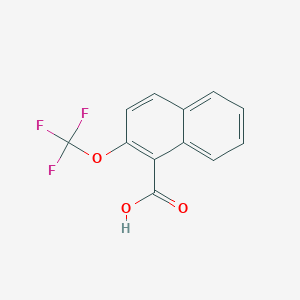

![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)

![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)

![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)